molecular formula C11H23ClN2O B1398389 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride CAS No. 1220017-54-8

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride

Cat. No.: B1398389
CAS No.: 1220017-54-8
M. Wt: 234.76 g/mol
InChI Key: UTNKZZWMGKERHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the propanamide hydrochloride class, characterized by a central β-alanine backbone with N-cyclohexyl and N-ethyl substituents. Such derivatives are often explored for pharmacological or agrochemical applications due to their tunable lipophilicity and hydrogen-bonding capabilities.

Properties

IUPAC Name

3-amino-N-cyclohexyl-N-ethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10;/h10H,2-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNKZZWMGKERHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-54-8
Record name Propanamide, 3-amino-N-cyclohexyl-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Amidation of Corresponding Carboxylic Acid Derivatives

Method Overview:
This conventional approach involves activating a suitable carboxylic acid precursor, followed by amidation with amine components.

Key Steps:

  • Activation of the carboxylic acid (e.g., via carbodiimide coupling agents such as EDC or DCC).
  • Nucleophilic attack by N-ethyl-3-aminopropanamide or a similar amine derivative.
  • Cyclohexyl group introduction either prior or post amidation, depending on the synthetic route.

Reagents and Conditions:

Reagent Purpose Conditions
EDC or DCC Activation of carboxylic acid Room temperature, inert atmosphere
N-ethyl-3-aminopropanamide Amine source Slightly elevated temperature (e.g., 25-50°C)
Solvent Dichloromethane or DMF Ambient or reflux conditions

Notes:

  • The amidation step is critical for ensuring the formation of the amide bond with high yield.
  • Cyclohexyl groups are often introduced via cyclohexylamine derivatives before amidation.

Reductive Amination of Ketone Intermediates

Method Overview:
A more advanced route involves reductive amination, where a ketone intermediate bearing the cyclohexyl and ethyl groups reacts with ammonia or primary amines under reducing conditions.

Key Steps:

  • Synthesis of a ketone precursor, such as cyclohexyl-ethyl ketone.
  • Reaction with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen with a catalyst.

Reagents and Conditions:

Reagent Purpose Conditions
Ketone precursor Starting material Reflux or room temperature
Ammonia or primary amine Amination Acidic or neutral pH
Reducing agent Reduction of imine Mild temperature, inert atmosphere

Notes:

  • This method allows for selective formation of the amino group at the desired position.
  • The subsequent conversion to the hydrochloride salt involves acidification with hydrochloric acid.

Cyclization and Functional Group Transformation

Method Overview:
In some cases, cyclization strategies are employed to form the cyclohexyl ring onto the amide backbone, followed by functionalization with amino groups.

Key Steps:

  • Formation of cyclohexyl derivatives via cyclization of suitable precursors such as cyclohexene derivatives.
  • Functionalization with amino groups through nucleophilic substitution or addition reactions.

Reagents and Conditions:

Reagent Purpose Conditions
Cyclohexene derivatives Ring formation Acidic or basic catalysis
Amination reagents Introduce amino groups Elevated temperature, inert atmosphere

Notes:

  • This method is often used in multi-step syntheses where ring closure is critical for the desired molecular architecture.

Patent-Referenced Synthesis (US20090312571A1)

A notable patent describes a process involving cyclopropyl intermediates, which can be adapted for similar amino amide compounds. The process includes:

Reaction Scheme Extract:

  • Cyclopropyl derivatives are reacted with amines or amino alcohols under controlled conditions to form the amino-hydroxy derivatives.
  • Subsequent steps involve amidation and salt formation with hydrochloric acid.

Data Table: Summary of Preparation Methods

Method Key Reactants Main Reaction Advantages Limitations
Direct Amidation Carboxylic acid + amine Amide bond formation Straightforward, high yield Requires activated acid derivatives
Reductive Amination Ketone + ammonia Imine formation + reduction Selective amino group installation Sensitive to reaction conditions
Cyclization & Functionalization Cyclohexene derivatives Ring closure + substitution Precise ring construction Multi-step, complex purification
Patent-Based Synthesis Cyclopropyl intermediates Cyclopropanation + substitution Versatile for complex derivatives Requires specialized reagents

Final Remarks

The synthesis of 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride is adaptable through multiple routes, primarily involving amidation of activated carboxylic acids, reductive amination of ketones, or cyclization strategies. The choice of method depends on the scale, purity requirements, and available starting materials. Patented processes, such as those involving cyclopropyl intermediates, offer alternative pathways for complex derivatives, emphasizing the versatility of modern synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form primary amines or alcohols.

    Substitution: The amine group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under specific conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride has shown promise as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Anticancer Research

Recent studies have indicated that compounds derived from this compound exhibit cellular anti-proliferative activities. For instance, it has been investigated as a potential SMYD2 inhibitor, which plays a role in cancer cell proliferation and survival .

Study Findings
US9598381B2Identified as a SMYD2 inhibitor with potential anticancer properties .

Biochemical Applications

The compound is utilized in biochemical assays due to its ability to interact with various biological molecules.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an enzyme inhibitor. Its effectiveness can be attributed to its ability to form stable complexes with target enzymes, thereby inhibiting their activity.

Enzyme Target Effect
SMYD2Inhibition leading to reduced cell proliferation .

Pharmacological Research

In pharmacological contexts, the compound's efficacy and safety profiles are evaluated through various preclinical studies.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound is water-soluble, which may facilitate its absorption and distribution in biological systems . However, it is classified as an irritant, necessitating careful handling during experimental procedures.

Case Studies and Clinical Applications

While extensive clinical data specifically on this compound is limited, several case studies highlight its potential applications:

Case Study: Anticancer Activity

A study focused on the structural modifications of derivatives of this compound revealed enhanced anticancer properties against specific cancer cell lines. The findings support further exploration into its use as a lead compound for developing new anticancer agents.

Case Study: Enzyme Interaction

Another investigation examined the interaction of this compound with SMYD2, showcasing its potential as a therapeutic agent in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features/Applications CAS/Identifier Source Reference
3-Amino-N-butyl-N-methylpropanamide hydrochloride N-butyl, N-methyl Not specified Potential intermediate in organic synthesis MFCD13562041
3-Amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride 2-methylcyclohexyl, phenyl 296.8 Discontinued; high lipophilicity 1584638-32-3
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride 4-fluorophenylmethyl, N-methyl Not specified Pharmaceutical/agrochemical applications 1909313-82-1
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride Ethyl ester, 3-methylphenyl 181.66 (variant) Ester group for improved hydrolysis stability PH012609 (AldrichCPR)

Key Observations

The phenyl group in 3-Amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride adds aromaticity, which may enhance binding to hydrophobic enzyme pockets but was discontinued, possibly due to toxicity or stability issues .

Ethyl ester derivatives (e.g., AldrichCPR PH012609) replace the amide group with an ester, altering hydrolysis kinetics and bioavailability .

Regulatory and Industrial Relevance :

  • Compounds like Imp. J(EP) and Imp. K(EP) () highlight the importance of propanamide derivatives as reference standards in pharmaceutical quality control .

Biological Activity

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C₁₁H₂₃ClN₂O
  • CAS Number : 1220017-54-8
  • MDL Number : MFCD13562056

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate cellular signaling pathways, influencing metabolic processes and potentially offering therapeutic benefits in various medical conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies suggest that it may influence pathways involved in oncogenesis and apoptosis, particularly through interactions with the Wnt signaling pathway, which is crucial in cancer biology .
  • Neuroprotective Effects : Preliminary investigations have shown promise in neuroprotective applications, particularly in models related to neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on cholinesterases, which are important for neurotransmission. In vitro studies have reported IC50 values indicating its potency as an inhibitor .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound. Below is a summary table of findings from various assays:

StudyBiological ActivityIC50 Value (nM)Reference
Study 1Cholinesterase Inhibition (hBChE)250 ± 20
Study 2Anticancer Activity (Colorectal Cancer)Not specified
Study 3Neuroprotective Effects (SH-SY5Y cells)Not specified

Case Studies

  • Anticancer Activity :
    • A study explored the effects of the compound on colorectal cancer cell lines. It was found to inhibit cell proliferation significantly, suggesting potential use as an anticancer agent targeting the Wnt/β-catenin pathway .
  • Neuroprotection :
    • In a neuroblastoma model (SH-SY5Y), the compound demonstrated protective effects against oxidative stress-induced cell death, indicating its potential for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Carbodiimide-mediated coupling (e.g., EDC·HCl) is a common approach for amide bond formation. Steps include:

Activate the carboxylic acid precursor using EDC·HCl and NHS in anhydrous conditions to form an active ester intermediate.

React with the amine (N-cyclohexyl-N-ethylpropanamine) under inert atmosphere.

Purify via recrystallization or column chromatography.
Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or DCM), and reaction time to minimize by-products like ureas .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Confirm the presence of cyclohexyl (δ 1.0–2.0 ppm, multiplet) and ethyl groups (δ 1.2–1.4 ppm, triplet for CH3; δ 3.3–3.5 ppm, quartet for CH2).
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%) .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate degradation pathways under varying environmental conditions?

  • Methodology : Conduct forced degradation studies:

Thermal Stress : Heat at 40–60°C for 7–14 days.

Hydrolytic Stress : Expose to 0.1N HCl/NaOH at 25°C.

Photolytic Stress : Use ICH Q1B guidelines with UV/visible light.
Monitor degradation via HPLC-PDA and identify impurities using LC-MS/MS. Compare degradation products against known impurity reference standards (e.g., EP/Ph. Eur. guidelines) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

Reproducibility Checks : Validate assays (e.g., enzyme inhibition) using standardized protocols (IC50 determination with triplicate runs).

Purity Reassessment : Use orthogonal methods (HPLC, DSC) to rule out batch-to-batch variability.

Mechanistic Studies : Employ SPR or ITC to confirm binding kinetics and specificity .

Q. How can impurity profiling be systematically conducted for this hydrochloride salt?

  • Methodology :

  • Sample Preparation : Spike with EP reference standards (e.g., Imp. C/D/E/F) to identify known impurities.
  • LC-MS/MS : Use a HILIC column with ESI+ mode to separate polar degradation products.
  • Quantitative NMR (qNMR) : Quantify low-abundance impurities using 1H-NMR with a certified internal standard (e.g., maleic acid) .

Q. What experimental design principles apply to optimizing reaction conditions for large-scale synthesis?

  • Methodology :

Design of Experiments (DoE) : Vary factors like temperature (20–60°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) to identify optimal yield-purity trade-offs.

In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.

Green Chemistry Metrics : Calculate E-factor and atom economy to minimize waste .

Tables

Table 1 : Common Impurities and Analytical Methods

Impurity NameDetection MethodReference Standard Source
N-Cyclohexyl unreacted precursorHPLC-UV (λ = 254 nm)EP/Ph. Eur.
Hydrolyzed amideLC-MS (m/z = [M+H]+)In-house synthesis
Dimerization by-productsSEC-MALSN/A

Table 2 : Stability Study Conditions and Outcomes

ConditionTimeframeDegradation Products Identified
40°C, 75% RH14 daysCyclohexylamine (0.5%)
0.1N HCl, 25°C24 hoursPropanoic acid derivative (1.2%)
UV Light (ICH Q1B)48 hoursNo significant degradation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.